molecular formula C21H26N2O3 B1664790 allo-Yohimbine CAS No. 522-94-1

allo-Yohimbine

Número de catálogo: B1664790
Número CAS: 522-94-1
Peso molecular: 354.4 g/mol
Clave InChI: BLGXFZZNTVWLAY-FJDMERLMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

NHC-Catalyzed Dimerization

The synthesis begins with NHC-catalyzed dimerization of ethyl 4-oxobutenoate (8 ), forming an enantioenriched enol lactone (7 ). This intermediate undergoes amidation and N-acyliminium ion cyclization to construct the core tetracyclic structure (6 ) . The catalyst enables high enantioselectivity, critical for controlling the stereochemistry of the C3/C20 ring junction.

Amidation/N-Acyliminium Ion Cyclization

This step simultaneously establishes three stereocenters and two new rings (D and E) in a single operation. The amidation generates a reactive intermediate that undergoes intramolecular cyclization via N-acyliminium ion formation, locking the stereogenic centers .

Kinetic Amidation

In recent work, kinetic amidation was employed to set the C3-stereochemistry, addressing challenges in late-stage stereochemical control. This method diverges mechanistically from traditional Stork/Sarpong approaches .

Enamide Reductive Photocyclization

Harmalane derivatives were functionalized via enamide reductive photocyclization to form 18,19-didehydroyohimbones (3a /3b ), which were further modified to yield (±)-alloyohimbine .

Stereoselectivity and Diastereomer Control

Allo-Yohimbine belongs to the allo-subclass of yohimbine alkaloids, distinguished by its stereochemical arrangement at the C3/C20 ring junction. Synthesis strategies often focus on controlling this stereocenter:

  • Platform Intermediate Manipulation :

    • The tetracyclic intermediate (6 ) can undergo selective stereochemical inversions (e.g., epimerization at C/D or D/E junctions) to access normal, pseudo, and epiallo configurations .

    • By employing either (+) or (−) enantiomeric NHC catalysts, all eight possible stereoisomers of the core structure are accessible .

  • Kinetic vs. Thermodynamic Control :

    • Recent methods leverage kinetic amidation for C3-stereoselectivity, contrasting with earlier thermodynamic approaches .

Structural Characterization

While chemical reactions dominate the synthesis focus, key characterization data for this compound includes:

  • UV Spectroscopy :

    • λ<sub>max</sub> observed at 279–282 nm (ethanol), attributed to π→π* and n→π* transitions .

  • IR and Raman Spectroscopy :

    • CH stretching: 3057–3087 cm<sup>-1</sup>; N5H stretching: 3514 cm<sup>-1</sup> (IR) .

  • Mass Spectrometry :

    • Fragment ions at m/z 224.1266, 212.1262, and others via retro-Diels-Alder cleavage .

Challenges and Innovations

  • Complexity of Pentacyclic Framework :

    • Yohimbine alkaloids feature five chiral centers and a pentacyclic indole structure, complicating synthesis .

  • Efficiency Gains :

    • Recent methods reduce step counts to ≤5 operations, with yields up to 65%, enabling scalable production .

  • Enantioselectivity :

    • Asymmetric catalysis (e.g., NHC, thiourea) has enabled enantiopure synthesis, overcoming racemic mixtures from earlier strategies .

Aplicaciones Científicas De Investigación

Pharmacological Properties

allo-Yohimbine exhibits several pharmacological activities attributed to its interaction with adrenergic receptors. As an α2-adrenergic antagonist , it selectively blocks both pre- and postsynaptic α2-adrenergic receptors, leading to increased release of norepinephrine and dopamine. This mechanism underpins its potential applications in various medical fields, including:

  • Erectile Dysfunction : this compound has been studied for its efficacy in treating erectile dysfunction (ED). Research indicates that it may improve erectile function by enhancing blood flow and facilitating sexual arousal through its action on adrenergic receptors .
  • Weight Loss : The compound has been explored for its ability to promote weight loss by increasing lipolysis and metabolic rate. Its stimulant properties may also contribute to appetite suppression .
  • Mental Health Disorders : There is emerging evidence suggesting that this compound could be beneficial in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter release may help alleviate symptoms associated with these disorders .

Clinical Applications

The clinical applications of this compound are diverse, as summarized in the following table:

Application Description Evidence Level
Erectile DysfunctionImproves erectile function through adrenergic receptor modulation.Moderate
Weight ManagementIncreases metabolic rate and promotes fat loss.Emerging
Anxiety DisordersPotentially reduces anxiety symptoms by modulating neurotransmitter levels.Limited
Orthostatic HypotensionInvestigated for improving blood pressure regulation in patients with autonomic failure.Moderate
Xerostomia (Dry Mouth)Increases salivary flow, counteracting dry mouth caused by medications like tricyclic antidepressants.Limited

Case Studies

Several case studies have documented the effects and safety profile of this compound:

  • Erectile Dysfunction Treatment : A clinical trial involving men with organic ED demonstrated significant improvement when treated with this compound compared to placebo. Patients reported enhanced sexual satisfaction, with minimal side effects observed .
  • Acute Intoxication Events : Two fatal cases of acute yohimbine intoxication highlight the risks associated with high doses of yohimbine-containing supplements. These cases underscore the necessity for careful dosing and monitoring when using yohimbine derivatives .
  • Weight Loss Supplementation : A study reported adverse reactions in a patient taking a yohimbine bark supplement for weight loss, indicating that unregulated products may contain varying concentrations of active compounds, leading to potential toxicity .

Actividad Biológica

allo-Yohimbine, a stereoisomer of yohimbine, is an indole alkaloid derived from various natural sources, including Alstonia yunnanensis and Alstonia mairei. This compound has garnered attention for its potential pharmacological applications, particularly in the context of its biological activity. This article summarizes the current understanding of this compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily acts as an antagonist of the α2-adrenergic receptors. This action leads to increased norepinephrine release and enhanced sympathetic nervous system activity. The binding affinity of this compound to adrenergic receptors varies, showing a higher affinity for α2C receptors compared to other subtypes. This selective inhibition is crucial for its pharmacological effects:

  • α2C (0.88 nM)
  • α2A (1.4 nM)
  • α2B (7.1 nM)

Additionally, this compound interacts with various monoaminergic receptors, influencing neurotransmitter systems that regulate mood, anxiety, and cardiovascular functions.

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

  • Cardiovascular Effects : this compound can increase heart rate and blood pressure through its adrenergic receptor antagonism. This effect may be beneficial in treating certain forms of erectile dysfunction and enhancing blood flow to specific tissues.
  • CNS Activity : The compound has shown potential in modulating central nervous system functions. Studies indicate that it may enhance analgesic effects when combined with other analgesics like morphine, although its role can vary based on the stereochemistry of the compound.
  • Anxiolytic Properties : Research suggests that this compound may exert anxiogenic effects through the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which could be relevant in understanding its impact on stress responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study reported that this compound administration led to significant increases in norepinephrine levels in healthy subjects, suggesting its role as a sympathomimetic agent .
  • Another investigation highlighted that this compound's interaction with serotonin receptors could influence mood and anxiety disorders .

Summary Table of Biological Activities

Activity Mechanism Potential Applications
Cardiovascular Effectsα2-adrenergic receptor antagonismErectile dysfunction, blood flow enhancement
CNS ModulationInteraction with monoaminergic receptorsPain management, mood regulation
Anxiolytic PropertiesActivation of HPA axisStress response management

Propiedades

IUPAC Name

methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-FJDMERLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317509
Record name Alloyohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-94-1
Record name Alloyohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name allo-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloyohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOYOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AHA8MSG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
allo-Yohimbine
Reactant of Route 2
Reactant of Route 2
allo-Yohimbine
Reactant of Route 3
Reactant of Route 3
allo-Yohimbine
Reactant of Route 4
allo-Yohimbine
Reactant of Route 5
Reactant of Route 5
allo-Yohimbine
Reactant of Route 6
Reactant of Route 6
allo-Yohimbine
Customer
Q & A

Q1: What is the primary pharmacological target of alloyohimbine and what are its downstream effects?

A1: Alloyohimbine, like its stereoisomer yohimbine, acts primarily as an antagonist at α2-adrenoceptors . By blocking these receptors, alloyohimbine can increase noradrenaline release, leading to effects such as increased blood pressure and heart rate.

Q2: How does the structure of alloyohimbine compare to yohimbine?

A2: Alloyohimbine and yohimbine are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Both belong to the yohimbane family of alkaloids. While the exact stereochemical differences aren't explicitly stated in the provided abstracts, research indicates that alloyohimbine possesses an "allo" configuration at a specific chiral center compared to yohimbine .

Q3: Are there any reported total syntheses of alloyohimbine?

A3: Yes, several total syntheses of (±)-alloyohimbine have been reported. One approach uses a key intermediate derived from harmalane, involving a stereoselective double bond isomerization followed by regioselective functionalization . Another method utilizes an alternative route involving the synthesis of alloyohimbine alkaloids .

Q4: What structural features are important for the binding of yohimbine-like compounds to α-adrenoceptors?

A4: Studies suggest that the aromatic A ring, the nitrogen atom (Nb) within the indole ring, and the carboxymethyl moiety are crucial for the binding of yohimbine and its stereoisomers to α-adrenoceptors . The carboxymethyl group, in particular, seems to play a role in the selectivity between α1 and α2 subtypes.

Q5: Has the synthesis of any other yohimbine stereoisomers been reported alongside alloyohimbine?

A5: Yes, researchers have successfully synthesized other yohimbine stereoisomers, including (±)-yohimbine, α-yohimbine (rauwolscine), and 3-epi-alloyohimbine, often using similar synthetic strategies and intermediates . This highlights the versatility of certain synthetic routes in accessing various stereoisomers within this alkaloid family.

Q6: Are there differences in the binding affinity of alloyohimbine and other yohimbine stereoisomers to α1- and α2-adrenoceptors?

A6: Yes, studies using radioligand binding assays in rat liver and human platelets have shown that alloyohimbine, similar to yohimbine and α-yohimbine, displays selectivity for α2-adrenoceptors over α1-adrenoceptors . This suggests that subtle differences in the three-dimensional structure of these stereoisomers can influence their binding affinities and receptor subtype selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.